Picfeltarraenin IV
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Overview
Description
Picfeltarraenin IV is a triterpenoid compound derived from the plant Picria fel-terrae, which is a traditional Chinese medicine. This compound has garnered attention due to its potent acetylcholinesterase inhibitory activity, making it a promising candidate for various therapeutic applications .
Mechanism of Action
Target of Action
Picfeltarraenin IV, a triterpenoid obtained from Picriafel-terrae Lour (P.fel-terrae), is primarily an acetylcholinesterase (AChE) inhibitor . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting this enzyme, this compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
Mode of Action
This compound interacts with its target, acetylcholinesterase, by binding to the active site of the enzyme. This prevents the enzyme from hydrolyzing acetylcholine, leading to an increase in the concentration of acetylcholine at the synapses .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cholinergic pathway. By inhibiting acetylcholinesterase, this compound disrupts the normal function of this pathway, leading to an increase in acetylcholine levels. This can have downstream effects on various physiological processes, including muscle contraction, heart rate, and memory .
Pharmacokinetics
As a triterpenoid, it is likely to have good bioavailability and stability .
Result of Action
The inhibition of acetylcholinesterase by this compound leads to an increase in acetylcholine levels. This can result in enhanced cholinergic transmission, affecting various physiological processes. For example, increased acetylcholine can lead to improved memory and cognition, as acetylcholine plays a crucial role in these processes .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability and efficacy of the compound. Additionally, the presence of other compounds or drugs can also influence the action of this compound through drug-drug interactions .
Biochemical Analysis
Biochemical Properties
Picfeltarraenin IV is known to interact with acetylcholinesterase (AChE), a key enzyme involved in neurotransmission . It acts as an AChE inhibitor, which means it can prevent the breakdown of acetylcholine, a neurotransmitter essential for many functions in the body .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. For instance, it has been found to inhibit the production of inflammatory cytokines in human pulmonary epithelial A549 cells . This suggests that this compound may have potential anti-inflammatory effects.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with AChE. By inhibiting AChE, this compound increases the concentration of acetylcholine in the synaptic cleft, which can enhance cholinergic transmission . This mechanism of action is similar to that of many drugs used to treat neurodegenerative disorders.
Metabolic Pathways
Given its interaction with AChE, it’s likely that it’s involved in cholinergic signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Picfeltarraenin IV typically involves the extraction of the ethyl acetate fraction from Picria fel-terrae. The process includes:
Primary Extraction: The plant material is subjected to extraction using ethyl acetate.
Fractionation: The ethyl acetate extract is then fractionated using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound would likely follow similar extraction and purification techniques, scaled up to handle larger quantities of plant material. The use of advanced chromatographic techniques ensures the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
Picfeltarraenin IV undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Picfeltarraenin IV has several scientific research applications:
Chemistry: It is used as a model compound for studying triterpenoid synthesis and reactions.
Biology: It serves as a potent acetylcholinesterase inhibitor, useful in studying enzyme inhibition and neurobiology.
Comparison with Similar Compounds
Similar Compounds
- Picfeltarraenin IA
- Picfeltarraenin IB
- Picfeltarraenin X
- Picfeltarraenin XI
Uniqueness
Picfeltarraenin IV stands out due to its strong acetylcholinesterase inhibitory activity, which is more potent than some of its analogs. This makes it a particularly valuable compound for therapeutic research and applications .
Properties
IUPAC Name |
(2S)-2-[(3R,8S,9R,10R,13R,14S,16R,17R)-3-[(2S,3R,4S,5R)-4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-16-hydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-5-propan-2-ylfuran-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H72O18/c1-19(2)25-14-28(51)47(9,65-25)39-23(49)15-44(6)27-12-10-21-22(46(27,8)29(52)16-45(39,44)7)11-13-30(43(21,4)5)62-40-36(58)37(24(50)18-59-40)63-42-38(34(56)32(54)26(17-48)61-42)64-41-35(57)33(55)31(53)20(3)60-41/h10,14,19-20,22-24,26-27,30-42,48-50,53-58H,11-13,15-18H2,1-9H3/t20-,22+,23+,24+,26+,27-,30+,31-,32+,33+,34-,35+,36+,37-,38+,39-,40-,41-,42-,44-,45+,46-,47+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJDSYFQMQGZVPS-TWNGIMQYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(COC(C3O)OC4CCC5C(=CCC6C5(C(=O)CC7(C6(CC(C7C8(C(=O)C=C(O8)C(C)C)C)O)C)C)C)C4(C)C)O)CO)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@H]3[C@@H](CO[C@H]([C@@H]3O)O[C@@H]4CC[C@@H]5C(=CC[C@@H]6[C@]5(C(=O)C[C@]7([C@]6(C[C@H]([C@@H]7[C@]8(C(=O)C=C(O8)C(C)C)C)O)C)C)C)C4(C)C)O)CO)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H72O18 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
925.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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